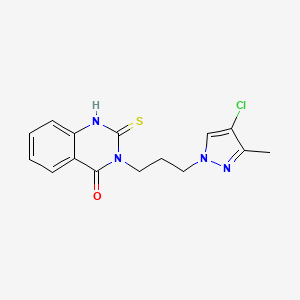
3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes involved in the inflammatory response and by scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one has significant biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. It has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one in lab experiments include its potential pharmacological properties, its ability to reduce inflammation and oxidative stress, and its potential use as a diagnostic tool. However, the limitations include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one. These include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the potential use of the compound as a therapeutic agent for various diseases.
3. Development of new synthesis methods for the compound to improve its yield and purity.
4. Studies on the potential toxicity of the compound at different concentrations.
5. Studies on the potential use of the compound as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a chemical compound with significant potential pharmacological properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research. Further studies are needed to fully understand the potential of this compound in the field of scientific research.
Synthesemethoden
The synthesis of 3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one has been achieved using different methods. One such method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-bromo-1-propanol to obtain 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propan-1-ol. This intermediate is then reacted with 2-mercaptoquinazolin-4(3H)-one in the presence of a base to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool in the detection of certain diseases.
Eigenschaften
IUPAC Name |
3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-10-12(16)9-19(18-10)7-4-8-20-14(21)11-5-2-3-6-13(11)17-15(20)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJOLUGPPMBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

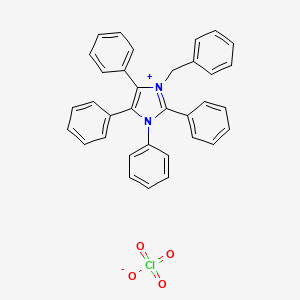
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)
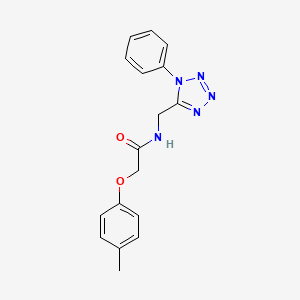
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
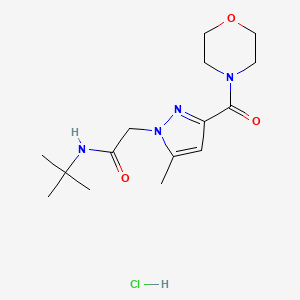
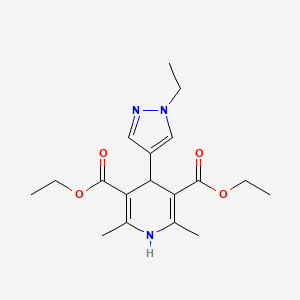

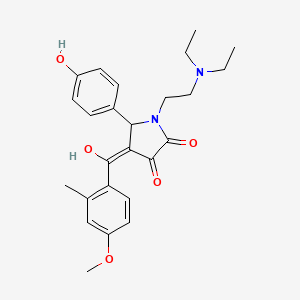
![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)
![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)
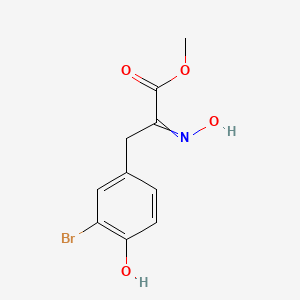
![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)